Cas no 88-32-4 (2-tert-Butyl-4-hydroxyanisole)

2-tert-Butyl-4-hydroxyanisole structure
2-tert-Butyl-4-hydroxyanisole structure
Productnaam:2-tert-Butyl-4-hydroxyanisole
CAS-nummer:88-32-4
MF:C11H16O2
MW:180.243543624878
MDL:MFCD00057667
CID:725832
PubChem ID:6932

2-tert-Butyl-4-hydroxyanisole Chemische en fysische eigenschappen

Naam en identificatie

    • 3-(tert-Butyl)-4-methoxyphenol
    • 2-BHA
    • 2-tert-Butyl-4-hydroxyanisole
    • Phenol,3-(1,1-dimethylethyl)-4-methoxy-
    • 2-T-BUTYL-4-HYDROXYANISOLE
    • 2-TERT-BUTYLHYDROXYANISOLE
    • 3-tert-Bha
    • 3-tert-butyl-4-methoxy-pheno
    • 3-TERT-BUTYL-4-METHOXYPHENOL
    • 4-Methoxy-3
    • 4-Methoxy-3-te
    • 3-(1,1-Dimethylethyl)-4-methoxyphenol
    • 4-Methoxy-3-tert-butylphenol
    • tert-Butyl-3-methoxy-4-phenol
    • Phoratoxin A (reduced) (9CI)
    • Phoratoxin protein, Phoradendron tomentosum
    • Phoratoxin B protein, Phoradendron tomentosum
    • CID 123131904
    • Phoratoxin B (reduced) 46
    • 3-tert-Butyl-4-methoxy-phenol
    • 3-(1,1-Dimethylethyl)-4-methoxyphenol (ACI)
    • Phenol, 3-tert-butyl-4-methoxy- (8CI)
    • 2-(1,1-Dimethylethyl)-4-hydroxyanisole
    • 2-tert-Butyl-p-hydroxyanisole
    • 4-Methoxy-3-(1,1-dimethylethyl)phenol
    • MDL: MFCD00057667
    • Inchi: 1S/C11H16O2/c1-11(2,3)9-7-8(12)5-6-10(9)13-4/h5-7,12H,1-4H3
    • InChI-sleutel: IMOYOUMVYICGCA-UHFFFAOYSA-N
    • LACHT: OC1C=C(C(C)(C)C)C(OC)=CC=1

Berekende eigenschappen

  • Exacte massa: 180.11500
  • Monoisotopische massa: 4870.2440947 g/mol
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 74
  • Aantal waterstofbondacceptatoren: 77
  • Zware atoomtelling: 337
  • Aantal draaibare bindingen: 82
  • Complexiteit: 11900
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 49
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: -19
  • Moleculair gewicht: 4874
  • Topologisch pooloppervlak: 2200

Experimentele eigenschappen

  • Dichtheid: 1.009±0.06 g/cm3 (20 ºC 760 Torr),
  • Smeltpunt: 64 ºC
  • Kookpunt: 293.3°C at 760 mmHg
  • Brekindex: 1.4708 (estimate)
  • Oplosbaarheid: Very slightly soluble (0.5 g/l) (25 º C),
  • PSA: 29.46000
  • LogboekP: 2.69830

2-tert-Butyl-4-hydroxyanisole Beveiligingsinformatie

  • Symbool: GHS07
  • Signaalwoord:Warning
  • Gevaarverklaring: H302-H319
  • Waarschuwingsverklaring: P301+P312+P330-P305+P351+P338
  • Vervoersnummer gevaarlijk materiaal:NONH for all modes of transport
  • WGK Duitsland:3
  • Code gevarencategorie: 22-36
  • Veiligheidsinstructies: 26
  • Identificatie van gevaarlijk materiaal: Xn
  • Opslagvoorwaarde:Inert atmosphere,Room Temperature(BD78671)

2-tert-Butyl-4-hydroxyanisole Douanegegevens

  • HS-CODE:2933990090
  • Douanegegevens:

    China Customs Code:

    2909500000

    Overview:

    2909500000. Ether phenol\Ether alcohol phenol and its halogenation\sulfonation\Nitrosative or nitrosative derivatives. VAT:17.0%. Tax refund rate:9.0%. Regulatory conditions:nothing. MFN tariff:5.5%. general tariff:30.0%

    Declaration elements:

    Product Name, component content, use to

    Summary:

    2909500000 ether-phenols, ether-alcohol-phenols and their halogenated, sulphonated, nitrated or nitrosated derivatives VAT:17.0% Tax rebate rate:9.0% Supervision conditions:none MFN tariff:5.5% General tariff:30.0%

2-tert-Butyl-4-hydroxyanisole Prijsmeer >>

Onderneming No. Productnaam Cas No. Zuiverheid Specificatie Prijs updatetijd Onderzoek
ChemScence
CS-0060876-1g
3-tert-Butyl-4-methoxyphenol
88-32-4 99.52%
1g
$83.0 2022-04-26
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T29950-250mg
3-tert-Butyl-4-methoxyphenol
88-32-4 97%
250mg
¥72.0 2024-07-18
eNovation Chemicals LLC
Y1127756-100mg
3-tert-Butyl-4-methoxy-phenol
88-32-4 97%
100mg
$180 2022-11-01
Enamine
EN300-3212116-0.1g
3-tert-butyl-4-methoxyphenol
88-32-4 95.0%
0.1g
$19.0 2025-03-21
TargetMol Chemicals
T19719-5 mg
TBMP
88-32-4 99.26%
5mg
¥ 433 2023-07-10
Enamine
EN300-3212116-0.5g
3-tert-butyl-4-methoxyphenol
88-32-4 95.0%
0.5g
$19.0 2025-03-21
Enamine
EN300-3212116-1.0g
3-tert-butyl-4-methoxyphenol
88-32-4 95.0%
1.0g
$19.0 2025-03-21
Chemenu
CM129007-10g
3-(tert-butyl)-4-methoxyphenol
88-32-4 95%
10g
$1234 2021-06-17
SHANG HAI XIAN DING Biotechnology Co., Ltd.
B-UL084-50mg
2-tert-Butyl-4-hydroxyanisole
88-32-4 97%
50mg
67.0CNY 2021-07-10
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
T29950-1g
3-tert-Butyl-4-methoxyphenol
88-32-4 97%
1g
¥123.0 2024-07-18

2-tert-Butyl-4-hydroxyanisole Productiemethode

Synthetic Routes 1

Reactievoorwaarden
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  15 min, rt; 18 h, rt
Referentie
Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols
Blum, Travis R.; et al, Angewandte Chemie, 2014, 53(41), 11056-11059

Synthetic Routes 2

Reactievoorwaarden
1.1 Solvents: Ethanol
Referentie
Oxidation of alkoxyphenols. Part 26. The trimer of a 2,2'-diphenoquinone (1,1'-bicyclohexa-3,5-dienylidene-2,2'-dione)
Byrne, Lindsay T.; et al, Journal of the Chemical Society, 1982, (12), 2855-62

Synthetic Routes 3

Reactievoorwaarden
Referentie
The use of pivaloyl chloride in the selective synthesis of 3-(tert-butyl)-4-methoxyphenol - a BHA isomer
Lam, Luke K. T.; et al, Organic Preparations and Procedures International, 1978, 10(2), 79-82

Synthetic Routes 4

Reactievoorwaarden
1.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
Referentie
Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole
Lam, Luke K. T.; et al, Journal of Medicinal Chemistry, 1979, 22(5), 569-71

Synthetic Routes 5

Reactievoorwaarden
Referentie
Oxidative photocatalytic homo- and cross-coupling of phenols: Nonenzymatic, catalytic method for coupling tyrosine
Niederer, Kyle A. ; et al, ACS Catalysis, 2020, 10(24), 14615-14623

Synthetic Routes 6

Reactievoorwaarden
1.1 -
2.1 Solvents: Ethanol
Referentie
Oxidation of alkoxyphenols. Part 26. The trimer of a 2,2'-diphenoquinone (1,1'-bicyclohexa-3,5-dienylidene-2,2'-dione)
Byrne, Lindsay T.; et al, Journal of the Chemical Society, 1982, (12), 2855-62

Synthetic Routes 7

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetonitrile ;  18 h, rt → reflux
2.1 Reagents: Potassium carbonate Solvents: Acetone ;  144 h, rt → reflux; reflux → rt
2.2 Reagents: Methanol ,  Water ;  rt
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  15 min, rt; 18 h, rt
Referentie
Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols
Blum, Travis R.; et al, Angewandte Chemie, 2014, 53(41), 11056-11059

Synthetic Routes 8

Reactievoorwaarden
1.1 Catalysts: Sodium hydroxide Solvents: Methanol ;  7 h, 220 °C
Referentie
Thermochemical lignin depolymerization and conversion to aromatics in subcritical methanol: effects of catalytic conditions
Singh, Sunit Kumar; et al, New Journal of Chemistry, 2016, 40(4), 3677-3685

Synthetic Routes 9

Reactievoorwaarden
1.1 Catalysts: Pyridine
2.1 -
3.1 -
Referentie
The use of pivaloyl chloride in the selective synthesis of 3-(tert-butyl)-4-methoxyphenol - a BHA isomer
Lam, Luke K. T.; et al, Organic Preparations and Procedures International, 1978, 10(2), 79-82

Synthetic Routes 10

Reactievoorwaarden
Referentie
The use of pivaloyl chloride in the selective synthesis of 3-(tert-butyl)-4-methoxyphenol - a BHA isomer
Lam, Luke K. T.; et al, Organic Preparations and Procedures International, 1978, 10(2), 79-82

Synthetic Routes 11

Reactievoorwaarden
1.1 -
2.1 -
3.1 Solvents: Ethanol
Referentie
Oxidation of alkoxyphenols. Part 26. The trimer of a 2,2'-diphenoquinone (1,1'-bicyclohexa-3,5-dienylidene-2,2'-dione)
Byrne, Lindsay T.; et al, Journal of the Chemical Society, 1982, (12), 2855-62

Synthetic Routes 12

Reactievoorwaarden
1.1 Catalysts: Ytterbium chloride
Referentie
Study on the Friedel-Crafts alkylation catalysted by anhydrous rare earth trichloride. (I)
Wu, Yun-jun; et al, Anhui Shifan Daxue Xuebao, 2001, 24(2), 156-157

Synthetic Routes 13

Reactievoorwaarden
1.1 Reagents: Potassium carbonate Solvents: Acetone ;  144 h, rt → reflux; reflux → rt
1.2 Reagents: Methanol ,  Water ;  rt
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Dichloromethane ;  15 min, rt; 18 h, rt
Referentie
Photocatalytic Synthesis of Dihydrobenzofurans by Oxidative [3+2] Cycloaddition of Phenols
Blum, Travis R.; et al, Angewandte Chemie, 2014, 53(41), 11056-11059

Synthetic Routes 14

Reactievoorwaarden
1.1 Catalysts: Benzenamine, N-methyl-, sodium salt (1:1)
Referentie
Selective demethylation of aryl methyl ethers
Loubinoux, B.; et al, Synthesis, 1980, (8), 638-40

Synthetic Routes 15

Reactievoorwaarden
1.1 Solvents: Dimethyl sulfoxide
2.1 Reagents: Hydrochloric acid Solvents: Tetrahydrofuran
Referentie
Synthesis and chemical carcinogen inhibitory activity of 2-tert-butyl-4-hydroxyanisole
Lam, Luke K. T.; et al, Journal of Medicinal Chemistry, 1979, 22(5), 569-71

2-tert-Butyl-4-hydroxyanisole Raw materials

2-tert-Butyl-4-hydroxyanisole Preparation Products

2-tert-Butyl-4-hydroxyanisole Gerelateerde literatuur

Aanbevolen leveranciers
Xiamen PinR Bio-tech Co., Ltd.
(CAS:88-32-4)3-(tert-Butyl)-4-methoxyphenol
PR210
Zuiverheid:97%
Hoeveelheid:kg
Prijs ($):Onderzoek
Amadis Chemical Company Limited
(CAS:88-32-4)2-tert-Butyl-4-hydroxyanisole
A1186328
Zuiverheid:99%/99%
Hoeveelheid:25g/10g
Prijs ($):420.0/168.0